2-(2,3-Dihydro-1-benzofuran-7-yl)acetic acid

Pharmaceutical impurity profiling RP-HPLC method validation Darifenacin quality control

Misidentification of Darifenacin regioisomeric impurities risks >50% quantitation bias and batch rejection. This 7-yl acetic acid reference standard, with a distinct RRT of 0.63, enables accurate peak identification in ICH Q3A/Q3B impurity profiling. Process chemists use it to spike reactions and validate regioisomer clearance below the 0.10% threshold. - Characteristic MS/MS fragmentation and melting point (171-174 °C) for rapid identity confirmation. - Eliminates cross-isomer mislabeling, ensuring correct relative response factor for regulatory compliance.

Molecular Formula C₁₀H₁₀O₃
Molecular Weight 178.18
CAS No. 152149-94-5
Cat. No. B1145161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3-Dihydro-1-benzofuran-7-yl)acetic acid
CAS152149-94-5
Synonyms2-(2,3-Dihydrobenzofuran-7-yl)acetic Acid
Molecular FormulaC₁₀H₁₀O₃
Molecular Weight178.18
Structural Identifiers
SMILESC1COC2=C1C=CC=C2CC(=O)O
InChIInChI=1S/C10H10O3/c11-9(12)6-8-3-1-2-7-4-5-13-10(7)8/h1-3H,4-6H2,(H,11,12)
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 1 g / 20.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,3-Dihydro-1-benzofuran-7-yl)acetic acid for Darifenacin Impurity Profiling


2-(2,3-Dihydro-1-benzofuran-7-yl)acetic acid (C₁₀H₁₀O₃, MW 178.18 g/mol), also designated 2,3-dihydro-7-benzofuranacetic acid, is a benzofuran carboxylic acid bearing a partially saturated furan ring and an acetic acid side chain at the 7-position of the aromatic scaffold [1]. It is industrially recognized as the Darifenacin Regio Acid Impurity — a process-related, regioisomeric contaminant of the M₃-selective muscarinic antagonist active pharmaceutical ingredient (API) Darifenacin [2]. Because the API incorporates a 2,3-dihydrobenzofuran-5-yl-ethyl pharmacophore, the 7-substituted regioisomer co-arises during synthesis and must be chromatographically resolved and quantified in drug-substance and drug-product release testing [3].

Regioisomer Substitution Risks in Darifenacin Profiling


The three constitutional isomers — 2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid (CAS 69999-16-2), the 6-yl isomer (CAS 152148-70-4), and the 7-yl isomer (CAS 152149-94-5) — share identical molecular formulas and near-identical molecular weights (178.18 g/mol), making them indistinguishable by mass alone [1]. However, their chromatographic retention times, UV absorption maxima, and mass-spectrometric fragmentation patterns diverge substantially due to differences in electronic conjugation and steric accessibility of the carboxylic acid group [2]. In Darifenacin impurity profiling, regulatory guidelines (ICH Q3A/Q3B) require identification and quantification of each individual regioisomeric impurity at levels ≥0.10% [3]; use of the wrong regioisomer as a reference standard can result in a >50% bias in impurity quantitation and potential batch rejection [2].

Differentiation from Closest Regioisomers and Analogs


Chromatographic Resolution from the 5-yl Regioisomer

In a validated stability-indicating RP-HPLC method for Darifenacin hydrobromide (mobile phase: phosphate buffer pH 3.0 / acetonitrile gradient; C18 column, 250 × 4.6 mm, 5 μm), the 5-yl regioisomer — the key synthetic intermediate and default Darifenacin-related compound — elutes at a relative retention time (RRT) of approximately 0.82 with respect to the API peak. Under identical conditions, the 7-yl regioisomer (2-(2,3-dihydro-1-benzofuran-7-yl)acetic acid) exhibits an RRT of 0.63, providing baseline resolution (Rs > 2.0) between the two regioisomers [1]. This 0.19 RRT gap is critical for unambiguous peak assignment in compendial impurity testing.

Pharmaceutical impurity profiling RP-HPLC method validation Darifenacin quality control

Melting Point Differentiation for Identity Confirmation

The melting point (mp) serves as a simple yet definitive identity check. The 5-yl regioisomer (CAS 69999-16-2) exhibits a reported mp range of 102–107 °C [1]. In contrast, 2-(2,3-dihydro-1-benzofuran-7-yl)acetic acid displays a significantly higher melting point of 171.0–174.0 °C (purity >98% by neutralization titration) . This ≥65 °C difference in melting onset provides unambiguous confirmation of regioisomeric identity even before chromatographic analysis.

Physicochemical characterization Reference standard identity testing Solid-state property

Lipophilicity (XLogP3) Differentiation for Extraction

The computed octanol-water partition coefficient (XLogP3-AA) for 2-(2,3-dihydro-1-benzofuran-7-yl)acetic acid is 1.4 [1]. This value is identical to that of the 6-yl regioisomer (XLogP3 = 1.4) [2] but moderately higher than the predicted XLogP3 for the fully aromatic 2-(1-benzofuran-7-yl)acetic acid (CAS 152149-67-2), which incorporates a fully unsaturated furan ring and is calculated at approximately 1.8 [3]. The 0.4 log-unit difference between the dihydro and aromatic analogs translates to roughly a 2.5-fold higher partition into the organic phase for the unsaturated compound under equivalent liquid-liquid extraction conditions, necessitating distinct extraction protocols.

Lipophilicity prediction Solvent extraction optimization Sample preparation

InChIKey Structural Fingerprint Identification

The IUPAC International Chemical Identifier Key (InChIKey) for 2-(2,3-dihydro-1-benzofuran-7-yl)acetic acid is VQYFAHDGHVJYPD-UHFFFAOYSA-N [1]. In contrast, the 6-yl regioisomer carries InChIKey HBAUAIPLAXNUIM-UHFFFAOYSA-N [2] and the 5-yl regioisomer holds a distinct third-layer hash. This absolute structural hash ensures that database queries using the InChIKey return only the correct 7-substituted compound, precluding false positives that would arise from name-based or CAS-number typographical errors in procurement catalogs.

Chemical database registration Structural uniqueness verification In silico screening

Regulatory Designation as Process Impurity

Regulatory filings for Darifenacin hydrobromide explicitly list 2-(2,3-dihydro-1-benzofuran-7-yl)acetic acid as a process impurity arising from regioisomeric side reactions during the Friedel-Crafts acylation or alkylation steps of the benzofuran core [1]. While the 5-yl acetic acid derivative is a synthetic intermediate intentionally carried forward to the API, the 7-yl isomer is an undesired by-product that must be controlled. Pharmacopoeial monographs and ANDA/505(b)(2) dossiers require a certified reference standard of this specific impurity for system suitability testing and impurity quantitation . Substituting the 5-yl or 6-yl isomer as a surrogate standard is not acceptable under ICH Q2(R1) validation criteria because the alternative regioisomer may exhibit a different relative response factor (RRF) at the detection wavelength [2].

ICH impurity qualification Process-related impurity Darifenacin hydrobromide monograph

Darifenacin Impurity Standard: Key Applications


Certified Reference Standard for Darifenacin Impurity Profiling

Quality control laboratories performing release and stability testing of Darifenacin hydrobromide API and extended-release tablets require a characterized reference standard of the 7-yl regioisomeric impurity. As demonstrated in validated RP-HPLC methods [1], the compound’s distinct RRT of 0.63 enables accurate system suitability evaluation and peak identification. Use of the correct 7-yl standard ensures that impurity levels are quantified against the appropriate relative response factor, maintaining compliance with ICH Q3A thresholds.

Regioisomeric Specificity Control in Process Development

During the Friedel-Crafts acylation step of Darifenacin synthesis, regioisomeric mixtures can form. Process chemists employ the pure 7-yl acetic acid standard to spike reaction aliquots and validate that the downstream crystallization or chromatography steps reduce the 7-yl impurity below the 0.10% reporting threshold [2]. The well-separated RRT and characteristic MS/MS fragmentation pattern (identified via LC-ESI/MSⁿ) allow real-time process monitoring and kinetic modeling of regioisomer formation.

Melting Point Identity Verification for Incoming QC

Procurement and inventory management teams handling multiple dihydrobenzofuran acetic acid isomers can use the large melting-point differential (≥65 °C vs. the 5-yl isomer ) as a rapid identity confirmation test. A melting point of 171–174 °C immediately confirms receipt of the 7-yl isomer rather than the more common 5-yl intermediate, averting costly mislabeling errors before the material enters the analytical laboratory.

Cheminformatics Reference for SAR Studies

Researchers building virtual libraries of benzofuran-based carboxylic acids for anti-inflammatory or GPCR40 agonist screening [3] require accurate structural and property data for each regioisomer. The InChIKey VQYFAHDGHVJYPD-UHFFFAOYSA-N uniquely defines the 7-yl compound in databases, while its computed XLogP3 of 1.4 provides a benchmark lipophilicity value for assessing membrane permeability and off-target binding potential in silico.

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